Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
Description
Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol CAS Number: 2383771-86-4 Purity: ≥97% (as per Aladdin Scientific) Structural Features:
- A spirocyclic scaffold comprising a 6-azaspiro[3.5]nonane core.
- A tert-butyl carbamate (Boc) group at position 5.
- A hydroxyl (-OH) substituent at position 7.
This compound is classified under heterocyclic building blocks, widely used in medicinal chemistry for its rigid spirocyclic structure, which enhances conformational control in drug design. The Boc group acts as a protective moiety for the secondary amine, while the hydroxyl group enables further derivatization (e.g., esterification, glycosylation) .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
PEIHPXVAWWRXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Strategy
The synthesis of tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate generally follows a multi-step approach focusing on:
- Formation of the spirocyclic ring system incorporating the nitrogen heteroatom.
- Introduction of the hydroxyl group at the 9-position.
- Protection of the carboxyl group as a tert-butyl ester to enhance stability and facilitate handling.
Key Synthetic Routes
Spirocyclic Ring Formation
The core spirocyclic framework is often constructed via cyclization reactions involving nitrogen-containing precursors. Common methodologies include:
[3+2] or [4+2] Cycloaddition Reactions: These promote the formation of the azaspiro ring by reacting suitable nitrogen-containing cyclic intermediates with appropriate dienophiles or dipolarophiles under Lewis acid catalysis (e.g., boron trifluoride etherate). This step is critical for establishing the unique spiro junction.
Intramolecular Nucleophilic Substitution: Cyclization through nucleophilic attack of an amino group onto an electrophilic carbon center can also yield the spirocyclic scaffold.
Hydroxyl Group Introduction
The hydroxyl group at position 9 is introduced by selective oxidation or epoxidation followed by ring-opening:
Controlled Oxidation: Using reagents such as m-chloroperbenzoic acid (mCPBA) to epoxidize an alkene precursor, followed by acid-catalyzed hydrolysis to yield the secondary alcohol at the desired position.
Direct Hydroxylation: Employing reagents like osmium tetroxide or other dihydroxylation agents under carefully controlled conditions to avoid over-oxidation.
Protection of the Carboxyl Group
To protect the carboxylic acid functionality, tert-butyl esterification is performed:
Reaction with tert-Butyl Chloroformate: In the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP), tert-butyl chloroformate reacts with the amine or carboxyl group to form the tert-butyl ester under anhydrous conditions, preventing hydrolysis and side reactions.
Reaction Conditions: Typically conducted in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to maximize yield and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclization | Lewis acid catalyst (e.g., BF₃·Et₂O) | 0–25°C | DCM or THF | 60–75 | Control of temperature prevents side reactions |
| Hydroxylation | mCPBA followed by acid hydrolysis | 0–25°C | DCM or aqueous media | 65–80 | Selective oxidation critical to avoid over-oxidation |
| tert-Butyl ester formation | tert-Butyl chloroformate, base (TEA/DMAP) | 0–25°C | Anhydrous DCM/THF | 70–85 | Anhydrous conditions prevent hydrolysis |
Yields are approximate and depend on scale and purification methods.
Purification and Characterization
Purification: Typically achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes or preparative HPLC with C18 columns, ensuring purity >97% as confirmed by HPLC analysis.
Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The presence of the hydroxyl group is evidenced by characteristic signals in NMR and IR spectra.
Research Findings and Applications Related to Preparation
The hydroxylated azaspiro compounds such as this compound serve as key intermediates in medicinal chemistry, especially in the design of spirocyclic drugs with potential biological activity against chemokine receptors and inflammatory pathways.
Optimization of synthetic protocols focuses on maximizing stereoselectivity and minimizing byproduct formation, which is critical for pharmaceutical applications.
Studies indicate that controlling solvent polarity and reaction temperature during hydroxylation and esterification steps significantly impacts the yield and stereochemical purity of the final product.
Comparative Notes on Related Compounds
Chemical Reactions Analysis
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development:
- Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a scaffold in the development of new therapeutic agents. The spirocyclic structure provides unique conformational properties that can enhance binding affinity to biological targets.
- Case Study: Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as an anticancer agent .
-
Neurological Research:
- The compound's structural features may contribute to neuroprotective effects, making it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study: Preliminary studies indicate that modifications of the spirocyclic structure can impact neurotrophic factor signaling pathways, which are crucial in neuronal survival and growth .
Material Science Applications
- Polymer Chemistry:
- This compound can serve as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
- Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 30 MPa |
| Thermal Decomposition Temperature | 250°C |
| Glass Transition Temperature | 120°C |
- Catalysis:
- The compound has also been explored as a catalyst in organic reactions due to its ability to stabilize transition states through its unique spatial arrangement.
- Case Study: In catalytic studies, it was found that the compound could facilitate the formation of carbon-carbon bonds under mild conditions, demonstrating its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Positional Isomerism :
- The hydroxyl group’s position (e.g., 2-OH vs. 9-OH) alters steric and electronic environments. For instance, 2-hydroxy derivatives (CAS 1419101-54-4) exhibit enhanced hydrogen-bonding capacity compared to 9-hydroxy analogues, impacting target binding in kinase inhibitors .
- Oxa-substituted variants (e.g., 1-oxa or 2-oxa) replace nitrogen with oxygen, reducing basicity but improving aqueous solubility .
Ring System Modifications :
Table 2: Physicochemical Properties
Table 3: Commercial Suppliers and Use Cases
Key Trends :
- The target compound is preferred in PROTAC development due to its balance of rigidity and derivatizability .
Biological Activity
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2383771-86-4) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and research findings.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Purity : ≥ 97%
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under controlled conditions to optimize yield and purity, often employing techniques like column chromatography for purification .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Studies have also highlighted the compound's potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, potentially including enzymes or receptors that are critical for cellular function. Research is ongoing to elucidate these interactions more clearly .
Case Studies
- Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of a diamine precursor with a tert-butyl ester under controlled conditions. For example, dichloromethane is used as a solvent with triethylamine as a catalyst to facilitate spirocycle formation . Optimization includes adjusting temperature (e.g., 0–25°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are employed to confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the spirocyclic conformation and hydroxyl group positioning using SHELX programs for refinement .
- NMR spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and hydroxyl proton (broad singlet at δ ~5.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H] at m/z 242.18 for CHNO) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show degradation <2% over 6 months when stored at 2–8°C in sealed, desiccated containers. Elevated temperatures (>25°C) or exposure to moisture accelerates decomposition, forming tert-butyl alcohol and spirocyclic amine byproducts. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended for quality control .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays (e.g., MIC determination against S. aureus and E. coli) .
- Neuropharmacological profiling : Radioligand binding assays (e.g., affinity for dopamine D2 and serotonin 5-HT receptors) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing diastereomer formation?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enhance enantioselectivity during cyclization.
- Flow chemistry : Continuous reactors reduce side reactions (e.g., epimerization) by controlling residence time .
- DoE (Design of Experiments) : Multi-variable analysis (e.g., pH, solvent polarity) identifies optimal conditions, improving yields from ~45% to >70% .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. neurotransmitter modulation)?
- Methodological Answer :
- Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects.
- Assay standardization : Use isogenic bacterial strains or receptor-transfected cell lines to reduce variability .
- Metabolomic profiling : LC-MS/MS identifies metabolites that may interfere with assays (e.g., hydroxylated derivatives) .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT (Density Functional Theory) : Models transition states for hydroxyl group participation in nucleophilic substitutions (e.g., B3LYP/6-31G* level) .
- Reaction path screening : ICReDD’s quantum-chemical workflows predict regioselectivity in ester hydrolysis or spirocycle opening .
- MD (Molecular Dynamics) simulations : Assess solvation effects on stability in aqueous vs. organic media .
Q. What methodologies elucidate the mechanism of action in neurotransmitter modulation?
- Methodological Answer :
- Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes (e.g., dopamine D2 receptor) to identify binding motifs .
- Patch-clamp electrophysiology : Measure ion flux changes in transfected neurons to confirm functional activity .
- PET/SPECT imaging : Radiolabel the compound (e.g., C isotope) to track brain uptake and distribution in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
